molecular formula C24H34O3 B13416554 (1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one

Cat. No.: B13416554
M. Wt: 370.5 g/mol
InChI Key: DDPTZOBYYPTUEL-PBYWLUEDSA-N
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Description

The compound (1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one is a complex organic molecule characterized by its hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the hexacyclic core This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyl groups and the hexacyclic structure allow it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(2-hydroxyethyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one
  • (1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(4-hydroxybutyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one

Uniqueness

The unique combination of hydroxyl groups and the 3-hydroxypropyl side chain distinguishes this compound from its analogs

Properties

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one

InChI

InChI=1S/C24H34O3/c1-22-7-4-13(26)10-18(22)14-11-15(14)20-17(22)5-8-23(2)21(20)16-12-19(16)24(23,27)6-3-9-25/h10,14-17,19-21,25,27H,3-9,11-12H2,1-2H3/t14-,15+,16-,17+,19+,20-,21+,22-,23+,24+/m1/s1

InChI Key

DDPTZOBYYPTUEL-PBYWLUEDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C

Origin of Product

United States

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